2-methyl-1-oxo-3-phenyl-N-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
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Overview
Description
2-methyl-1-oxo-3-phenyl-N-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-oxo-3-phenyl-N-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde or ketone.
Introduction of the pyridinyl group: This step may involve nucleophilic substitution or coupling reactions.
Carboxamide formation: This can be done by reacting the intermediate with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridinyl groups.
Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-methyl-1-oxo-3-phenyl-N-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or other cellular proteins.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinolines: A broad class of compounds with diverse biological activities.
Phenylpyridines: Compounds containing both phenyl and pyridinyl groups, known for their pharmacological properties.
Uniqueness
The uniqueness of 2-methyl-1-oxo-3-phenyl-N-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-methyl-1-oxo-3-phenyl-N-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-25-20(15-8-3-2-4-9-15)19(17-11-5-6-12-18(17)22(25)27)21(26)24-16-10-7-13-23-14-16/h2-14,19-20H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYMRXQFTPRMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CN=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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